molecular formula C13H14N4 B1415346 5-Amino-1-(2,6-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197063-26-4

5-Amino-1-(2,6-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1415346
CAS RN: 2197063-26-4
M. Wt: 226.28 g/mol
InChI Key: MOWNOUFMCHNQEQ-UHFFFAOYSA-N
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Description

5-Amino-1-(2,6-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (herein referred to as 5-APMPC) is an organic compound that has recently gained attention in the scientific community due to its potential applications in drug design and laboratory experiments. 5-APMPC is a pyrazole carbonitrile that has been found to possess a variety of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. In addition, 5-APMPC has been shown to possess a high degree of solubility, making it a promising compound for use in drug delivery systems.

Scientific Research Applications

Heterocyclic Chemistry and Structural Analysis

  • Heterocyclic Tautomerism : The reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with tetracyanoethylene results in a compound closely related to 5-Amino-1-(2,6-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile. This compound's structure, determined by X-ray crystallography, contributes to the understanding of heterocyclic tautomerism in similar pyrazole derivatives (Guard & Steel, 2001).

Antiviral Research

  • Synthesis for Antiviral Evaluation : Pyrazolo derivatives, including ones similar to 5-Amino-1-(2,6-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, have been synthesized for evaluation against Herpes Simplex Virus type-1 (HSV-1), indicating potential antiviral applications (Shamroukh et al., 2007).

Unexpected Synthetic Outcomes

  • Unforeseen Synthetic Pathways : Research has shown that attempts to synthesize certain tetrazole derivatives from compounds including 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles can unexpectedly lead to pyrazolopyrimidine derivatives, suggesting complex reactions and potential for novel compound discovery (Faria et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibition in Industry : Pyranopyrazole derivatives related to 5-Amino-1-(2,6-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile have been investigated as corrosion inhibitors for mild steel in acidic solutions. Their high inhibition efficiency highlights their industrial application in corrosion protection (Yadav et al., 2016).

Anti-Inflammatory Research

  • Synthesis and Anti-Inflammatory Activity : Derivatives of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile have been synthesized and evaluated for anti-inflammatory activity, showing the potential of these compounds in medical applications (El-Dean et al., 2016).

Synthesis of Novel Compounds

  • Novel Synthetic Routes : The utility of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles in synthesizing new pyrazolopyrimidines and tetrazoles highlights the versatility of these compounds in creating diverse heterocyclic structures (Khalafy et al., 2014).

properties

IUPAC Name

5-amino-1-(2,6-dimethylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-8-5-4-6-9(2)12(8)17-13(15)11(7-14)10(3)16-17/h4-6H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWNOUFMCHNQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2,6-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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